molecular formula C7H6Br2N2S B1422087 1-(2,5-Dibromophenyl)thiourea CAS No. 854890-84-9

1-(2,5-Dibromophenyl)thiourea

Cat. No.: B1422087
CAS No.: 854890-84-9
M. Wt: 310.01 g/mol
InChI Key: GDVJWWGNIMWFRJ-UHFFFAOYSA-N
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Description

1-(2,5-Dibromophenyl)thiourea is a chemical compound characterized by the presence of a thiourea group attached to a dibromophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dibromophenyl)thiourea can be synthesized through the reaction of 2,5-dibromobenzene with thiourea in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction typically involves heating the mixture to facilitate the formation of the thiourea derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dibromophenyl)thiourea can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Substitution reactions at the bromine positions can yield different halogenated or alkylated derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles like alkyl halides or Grignard reagents can be employed for substitution reactions.

Major Products Formed:

  • Oxidation products: Various oxo derivatives depending on the specific oxidizing agent used.

  • Reduction products: Amines or other reduced derivatives.

  • Substitution products: Halogenated or alkylated derivatives.

Scientific Research Applications

1-(2,5-Dibromophenyl)thiourea has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Studied for its potential therapeutic applications, including its use as a precursor for drug development.

  • Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2,5-Dibromophenyl)thiourea exerts its effects depends on its specific application. For example, in antimicrobial studies, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • Phenylthiourea

  • Benzylthiourea

  • 1-(2,4-Dibromophenyl)thiourea

  • 1-(3,5-Dibromophenyl)thiourea

Properties

IUPAC Name

(2,5-dibromophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2N2S/c8-4-1-2-5(9)6(3-4)11-7(10)12/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVJWWGNIMWFRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)NC(=S)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681392
Record name N-(2,5-Dibromophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854890-84-9
Record name N-(2,5-Dibromophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-benzoyl-3-(2,5-dibromo-phenyl)-thiourea II (3.90 g, 11.8 mmol) in THF (80 mL) was added NaOH solution (1.13 g in 20 mL H2O) at room temperature. The reaction mixture was then heated up to 60-65° C. overnight. After completion of the reaction (TLC monitoring) THF was distilled off followed by addition of water, and extracted with ethyl acetate (2×50 mL). The combined organic layers were combined and dried over anhydrous Na2SO4, filtered and evaporated to dryness under reduced pressure. The crude residue was washed with mixture of hexane and diethyl ether (95:5) and dried under high vacuum to obtain the desired product as pale-yellow solid (2.5 g, 86%). 1H NMR (DMSO-d6, 400 MHz): δ 7.35 (dd, J=8.80 and 2.80 Hz, 1H), 7.48 (br s, 1H), 7.60 (d, J=8.40 Hz, 1H), 7.87 (d, J=2.40 Hz, 1H), 8.0 (br s, 1H) and 9.33 (br s, 1H). MS: 308.98 (M+H+).
Name
1-benzoyl-3-(2,5-dibromo-phenyl)-thiourea
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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